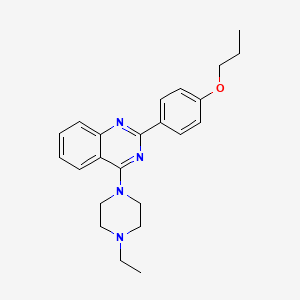
4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-Ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazolines are known for their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H28N4O
- Molecular Weight : 392.50 g/mol
- CAS Number : Not available in the current databases
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with similar structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer). The results demonstrated that certain derivatives led to a significant reduction in cell viability, with IC50 values indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A5 | HT-29 | 12 |
- Mechanism of Action :
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties. The presence of the piperazine moiety is believed to enhance the antimicrobial efficacy.
- Antitubercular Activity :
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolines is another area of interest, with studies suggesting that these compounds can modulate inflammatory responses.
- In Vitro Studies :
Study on Quinazolinone-Thiazole Hybrids
A recent study synthesized hybrids of quinazolinones and thiazoles, which included derivatives similar to this compound. These hybrids exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their parent compounds .
属性
分子式 |
C23H28N4O |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
4-(4-ethylpiperazin-1-yl)-2-(4-propoxyphenyl)quinazoline |
InChI |
InChI=1S/C23H28N4O/c1-3-17-28-19-11-9-18(10-12-19)22-24-21-8-6-5-7-20(21)23(25-22)27-15-13-26(4-2)14-16-27/h5-12H,3-4,13-17H2,1-2H3 |
InChI 键 |
ZOLMEEUAYFDNTQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCN(CC4)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















